molecular formula C4H7N3O3S2 B14613241 2-Methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one CAS No. 58030-51-6

2-Methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one

Cat. No.: B14613241
CAS No.: 58030-51-6
M. Wt: 209.3 g/mol
InChI Key: KLUFCUASCCLEJE-UHFFFAOYSA-N
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Description

2-Methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one is a heterocyclic compound that belongs to the thiadiazine family. This compound is characterized by its unique structure, which includes a thiadiazine ring fused with a triazine ring. The presence of sulfur and nitrogen atoms in the ring system imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . This reaction leads to the formation of the triazine ring, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a potential candidate for drug development.

    Medicine: Its derivatives are investigated for their anticancer and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-Methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one stands out due to its unique ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

58030-51-6

Molecular Formula

C4H7N3O3S2

Molecular Weight

209.3 g/mol

IUPAC Name

2-methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one

InChI

InChI=1S/C4H7N3O3S2/c1-7-4(8)5-3(11-2)6-12(7,9)10/h1-2H3,(H,5,6,8)

InChI Key

KLUFCUASCCLEJE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC(=NS1(=O)=O)SC

Origin of Product

United States

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